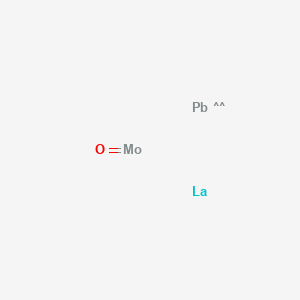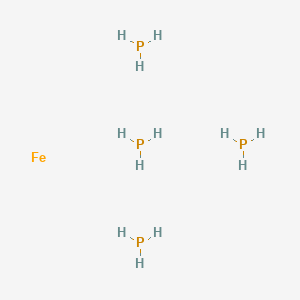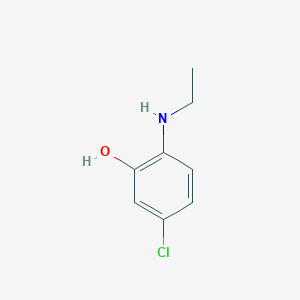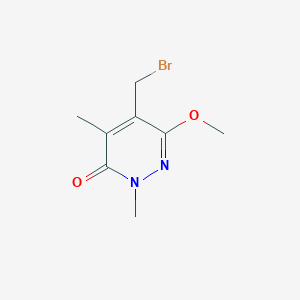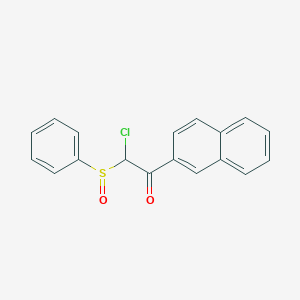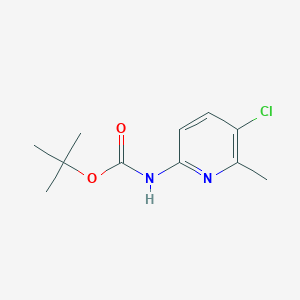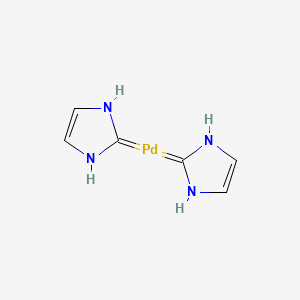
Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium is a compound that belongs to the class of N-heterocyclic carbene (NHC) ligands. These ligands are known for their strong σ-donating properties and ability to stabilize metal centers, making them valuable in various catalytic applications. The compound is particularly notable for its use in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium typically involves the reaction of an imidazolium salt with a palladium precursor. One common method is the reaction of 1,3-dihydro-2H-imidazolium chloride with palladium acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions
Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) under certain conditions.
Substitution: The ligand can be substituted with other ligands to form different palladium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines or other NHC ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields palladium(II) complexes, while reduction can regenerate the palladium(0) species .
科学研究应用
作用机制
The mechanism by which Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium exerts its effects involves the coordination of the NHC ligand to the palladium center. This coordination stabilizes the palladium and enhances its catalytic activity. The compound facilitates various catalytic cycles, including oxidative addition, transmetalation, and reductive elimination, which are essential steps in cross-coupling reactions .
相似化合物的比较
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: Another NHC ligand with similar properties but different steric and electronic characteristics.
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: Known for its use in gold and copper catalysis.
Uniqueness
Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium is unique due to its specific electronic properties and ability to stabilize palladium centers effectively. This makes it particularly valuable in palladium-catalyzed cross-coupling reactions, where it often outperforms other ligands in terms of yield and selectivity.
属性
CAS 编号 |
199447-51-3 |
|---|---|
分子式 |
C6H8N4Pd |
分子量 |
242.57 g/mol |
IUPAC 名称 |
bis(1,3-dihydroimidazol-2-ylidene)palladium |
InChI |
InChI=1S/2C3H4N2.Pd/c2*1-2-5-3-4-1;/h2*1-2,4-5H; |
InChI 键 |
CCMZVKPXZXZWGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=[Pd]=C2NC=CN2)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



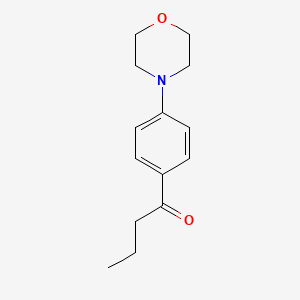
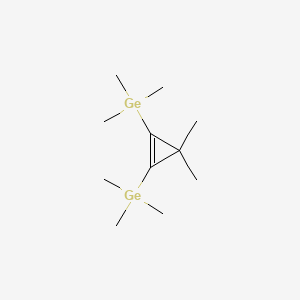
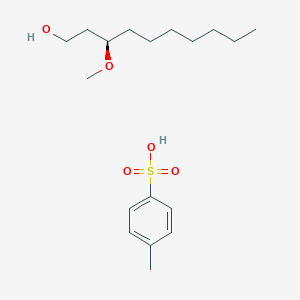
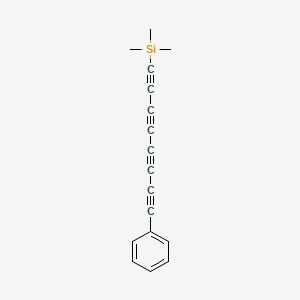
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
